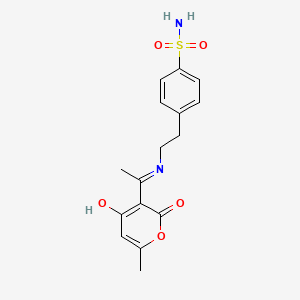

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The compound also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to "(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide" have been synthesized and tested for their antimicrobial properties. For example, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds have been explored, highlighting the potential of these compounds to combat various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Analgesic Activities

Research into the synthesis and characterization of Celecoxib derivatives has revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study suggests the versatility of such compounds in medicinal chemistry and their potential therapeutic applications (Küçükgüzel et al., 2013).

Plant Biology Applications

A chemical genetics strategy identified small molecules that induce the triple response in Arabidopsis, showcasing the utility of such compounds in plant biology research. This approach could lead to the development of new agricultural chemicals that modulate plant growth and development (Oh et al., 2017).

Cytotoxicity and Enzyme Inhibition

The synthesis and bioactivity studies on new compounds have shown interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. These findings are crucial for further anti-tumor activity studies, demonstrating the compound's potential in cancer research (Gul et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 4-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]benzene-1-sulfonamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . Its structure is similar to para-aminobenzoic acid (PABA), a substrate for the enzyme . This similarity allows the compound to bind to the enzyme’s active site, inhibiting PABA’s access and thus preventing the synthesis of folic acid . This inhibition eventually leads to the cessation of bacterial DNA growth and cell division .

Biochemical Pathways

The compound’s action affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the compound’s action disrupts bacterial DNA synthesis and cell division .

Result of Action

The compound’s action results in the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, it disrupts the production of nucleotides and thus halts DNA synthesis. This leads to the cessation of bacterial cell division and growth .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s action could be inhibited by the presence of pus

Propriétés

IUPAC Name |

4-[2-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-10-9-14(19)15(16(20)23-10)11(2)18-8-7-12-3-5-13(6-4-12)24(17,21)22/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCQQXWCZQGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=C(C=C2)S(=O)(=O)N)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)

![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)

![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)